3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid
Description
Properties
CAS No. |
901930-35-6 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Bromophenyl 1,2 Oxazole 5 Carboxylic Acid
Strategic Approaches to De Novo Synthesis of the Oxazole (B20620) Core
The formation of the 1,2-oxazole (isoxazole) ring is the cornerstone of synthesizing the target compound. Modern organic synthesis provides several powerful strategies to construct this heterocyclic system with high efficiency and control over substitution patterns.
Cycloaddition Reactions for Heterocyclic Ring Formation
The most prominent cycloaddition strategy for the synthesis of isoxazoles is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne. organic-chemistry.orgnih.gov This method is highly convergent and allows for the direct installation of substituents at the 3- and 5-positions of the isoxazole (B147169) ring. For the synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the key intermediates would be 4-bromobenzonitrile (B114466) oxide and an alkyne bearing a carboxylate or a precursor group.
The 4-bromobenzonitrile oxide is typically generated in situ from 4-bromobenzaldoxime via oxidation or from the corresponding hydroximoyl chloride by dehydrohalogenation. nih.gov The choice of the alkyne partner is critical for the final functionality at the C5 position.
Table 1: Key Intermediates in Cycloaddition Pathway
| Dipole (1,3) | Dipolarophile | Resulting Core Structure |
|---|---|---|
| 4-Bromobenzonitrile Oxide | Propiolic Acid (or its ester) | 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (or ester) |
The regioselectivity of the cycloaddition is a key consideration, though in many cases, the reaction proceeds with high regiocontrol to yield the 3,5-disubstituted isoxazole as the major product. mdpi.com Intramolecular Nitrile Oxide Cycloaddition (INOC) represents another powerful variant of this reaction, though it is more commonly applied to the synthesis of fused bicyclic systems. nih.gov
Multi-Component Reaction Sequences for Oxazole Ring System Construction
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for constructing complex heterocyclic frameworks in a single step. scielo.brdoaj.org For the synthesis of isoxazole derivatives, a common MCR involves the condensation of an aromatic aldehyde, a β-ketoester, and hydroxylamine (B1172632). researchgate.netscispace.com
To synthesize the target compound, this would involve a three-component reaction between 4-bromobenzaldehyde, a β-ketoester with a carboxylate function (such as diethyl oxalacetate), and hydroxylamine hydrochloride. The reaction sequence typically begins with the formation of an oxime intermediate from the β-ketoester and hydroxylamine, followed by Knoevenagel condensation with the aldehyde and subsequent cyclization to form the isoxazole ring. scielo.br
Table 2: Representative Multi-Component Reaction for Isoxazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst Example | Product Type |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Diethyl Oxalacetate | Hydroxylamine HCl | Acidic Ionic Liquid scielo.br | Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate |
This methodology stands out for its operational simplicity, high convergence, and the ability to generate molecular diversity by varying the starting components. scilit.com
Precursor-Based Elaboration and Functional Group Interconversion Pathways
A highly effective and classical method for preparing 3-aryl-1,2-oxazole-5-carboxylic acids involves the reaction of a 1,3-dicarbonyl precursor with hydroxylamine. Specifically, the synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can be achieved by the cyclocondensation of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with hydroxylamine.
The required precursor, 4-(4-bromophenyl)-2,4-dioxobutanoic acid, is readily synthesized via a Claisen condensation between 4-bromoacetophenone and diethyl oxalate. mdpi.com This aroylpyruvic acid derivative possesses the complete carbon skeleton required for the target molecule. The subsequent reaction with hydroxylamine hydrochloride proceeds via nucleophilic attack on the ketones, followed by cyclization and dehydration to furnish the stable aromatic isoxazole ring.
This two-step sequence is robust and provides a clear, high-yielding pathway to the desired product. The initial Claisen condensation provides the key β-diketo acid precursor, which then undergoes heterocyclization.
Catalytic and Mechanistic Studies in the Synthesis of 3-(4-Bromophenyl)-1,2-Oxazole-5-Carboxylic Acid
The efficiency and selectivity of the synthetic routes to the target oxazole are often significantly enhanced by the use of catalysts. Understanding the underlying reaction mechanisms is crucial for the rational design and optimization of these catalytic systems.
Evaluation of Catalytic Systems and Ligand Effects
A variety of catalytic systems have been investigated for the synthesis of isoxazoles. In the context of multi-component reactions, both acid and base catalysts are employed. Acidic ionic liquids have proven effective in catalyzing the MCR synthesis of isoxazol-5(4H)-ones, promoting the reaction through activation of the carbonyl groups. scielo.br Green catalysts, such as the natural acids present in fruit juices, have also been successfully used, offering an eco-friendly alternative. researchgate.netscispace.com
For cycloaddition reactions, transition metals are often employed to facilitate the reaction and control regioselectivity. Copper(I) and silver(I) salts have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides and alkynes, leading to improved yields and shorter reaction times compared to uncatalyzed thermal reactions. mdpi.com Gold(III) chloride has also been reported as a catalyst for the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org In some specialized syntheses leading to oxazoline (B21484) precursors, palladium catalysts have been used for cyclization steps. google.com
Table 3: Catalytic Systems for Isoxazole Synthesis
| Reaction Type | Catalyst | Role of Catalyst | Reference |
|---|---|---|---|
| Multi-Component Reaction | Acidic Ionic Liquid | Activates carbonyl groups, proton donation | scielo.br |
| Multi-Component Reaction | Natural Acids (e.g., in Cocos nucifera L. juice) | Green acid catalysis | researchgate.netscispace.com |
| [3+2] Cycloaddition | Copper(I) Iodide (CuI) | Enhances rate and regioselectivity | mdpi.com |
The choice of ligands in metal-catalyzed reactions can significantly influence the outcome, although for many isoxazole syntheses, simple metal salts are effective without the need for complex ligand systems.
Elucidation of Reaction Mechanisms and Transition States
Mechanistic understanding of isoxazole formation is key to controlling reaction outcomes. For the multi-component reaction, the proposed mechanism initiates with the catalyst activating the β-dicarbonyl compound. scielo.br This is followed by a nucleophilic attack from hydroxylamine to form an oxime intermediate. Subsequent cyclization and dehydration lead to the formation of the isoxazole ring, which can then undergo a Knoevenagel condensation if a reactive methylene (B1212753) group is present. scielo.br
In the [3+2] cycloaddition pathway, the reaction proceeds through a concerted mechanism. The nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) approach each other in a way that allows for the simultaneous formation of two new sigma bonds, leading to a five-membered heterocyclic ring. The transition state involves a concerted pericyclic process. The regiochemistry is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory.
For the precursor-based synthesis from 4-(4-bromophenyl)-2,4-dioxobutanoic acid, the mechanism involves the initial formation of a mono- or di-oxime upon reaction with hydroxylamine. This is followed by an intramolecular cyclization where a hydroxyl group attacks one of the carbonyls (or its imine equivalent), and a final dehydration step aromatizes the ring to form the thermodynamically stable 1,2-oxazole system.
Solvent Engineering and Reaction Environment Optimization
The choice of solvent and other reaction parameters such as temperature, catalyst, and base is critical in directing the outcome of a chemical synthesis. Optimizing these factors can lead to significant improvements in reaction rate, yield, and purity, while minimizing side-product formation. In the synthesis of heterocyclic compounds like oxazoles and isoxazoles, the reaction environment plays a pivotal role.
Research into the synthesis of related 4,5-disubstituted oxazoles from carboxylic acids highlights the profound impact of solvent and base selection. nih.gov An initial screening of bases showed that an organic base like 4-(dimethylamino)pyridine (DMAP) could significantly enhance product yield compared to inorganic bases. nih.gov Further optimization revealed that increasing the reaction temperature from room temperature to 40 °C, in conjunction with a precise amount of base, could elevate the yield to 96% in just 30 minutes. nih.gov The choice of solvent was also explored; while dichloromethane (B109758) (CH2Cl2) proved effective, other common solvents such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and acetonitrile (B52724) (MeCN) did not offer superior results under the optimized conditions. nih.gov
The following table, adapted from studies on oxazole synthesis, illustrates the impact of solvent choice on product yield under otherwise optimized conditions. nih.gov
| Solvent | Base | Temperature (°C) | Yield (%) |
| CH2Cl2 | DMAP | 40 | 96 |
| DMSO | DMAP | 40 | 85 |
| THF | DMAP | 40 | 82 |
| 1,4-Dioxane | DMAP | 40 | 75 |
| MeCN | DMAP | 40 | 70 |
Catalyst selection is another key area of optimization. In the synthesis of tricyclic isoxazoles via palladium-catalyzed intramolecular arylation, a screening of palladium sources and bases demonstrated that the combination of a specific catalyst, PdCl2(PPh3)2, with cesium acetate (B1210297) (CsOAc) as the base provided the best yield. sci-hub.se This underscores the necessity of empirical testing to identify the most effective catalyst-base system for a given transformation.
Sustainable Synthesis Protocols for 3-(4-Bromophenyl)-1,2-Oxazole-5-Carboxylic Acid
The principles of green chemistry are increasingly being integrated into synthetic route design to reduce environmental impact. For a target molecule like 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, this involves exploring solvent-free conditions, utilizing renewable catalysts, and maximizing the incorporation of starting materials into the final product.
Eliminating solvents from chemical reactions offers significant environmental benefits, including reduced waste generation, lower costs, and simplified purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free or "neat" conditions. zenodo.orgabap.co.in Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods. abap.co.innveo.org
In the synthesis of various isoxazole derivatives, microwave-assisted techniques have been successfully applied, showcasing benefits such as enhanced reaction rates, improved yields, and operational simplicity. nveo.orgnih.gov For example, the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles can be efficiently performed under microwave irradiation. nveo.org Similarly, the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, another class of heterocycles, has been achieved in good yields and short reaction times under solvent-free microwave conditions, demonstrating the broad applicability of this technology. researchgate.net This approach avoids the use of toxic and high-boiling point solvents, further enhancing the green credentials of the synthesis. acs.org
The use of biocatalysts (enzymes or whole organisms) and organocatalysts (small organic molecules) represents a frontier in sustainable synthesis. These catalysts are often biodegradable, non-toxic, and can operate under mild conditions, such as at room temperature and in aqueous media.
Recent studies have demonstrated innovative biocatalytic approaches for isoxazole synthesis. In one eco-friendly method, the one-pot, three-component reaction between aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride was successfully catalyzed by natural fruit juices from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime). scispace.com These juices, containing natural acids like ascorbic acid and citric acid, act as effective and renewable biocatalysts, facilitating the reaction at room temperature. scispace.com
In the realm of organocatalysis, amino acids have proven to be effective, biodegradable, and eco-friendly catalysts. For the synthesis of 3-methyl-4-arylmethylidene isoxazole-5(4H)-one derivatives, glutamic acid was used as an efficient organocatalyst. researchgate.net This method avoids the use of toxic metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry. researchgate.net Such approaches highlight the potential for developing novel, sustainable pathways for the synthesis of complex molecules like 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.
To quantify the "greenness" of a chemical process, several metrics have been developed. These tools help chemists assess the efficiency and environmental impact of a synthetic route and compare different approaches. wikipedia.org
Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. wiley-vch.de It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies a more efficient reaction where fewer atoms are wasted as byproducts. rsc.org For instance, a [3+2] cycloaddition reaction, a common method for synthesizing isoxazole rings, is considered highly atom-economical as all atoms from the two reacting components are incorporated into the final heterocyclic ring. rsc.org
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste produced per unit of product. nih.gov
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates a greener process. This metric highlights waste from all sources, including solvents, reagents, and byproducts. nih.gov The pharmaceutical industry has successfully used the E-Factor to redesign syntheses, such as that for sildenafil (B151) citrate (B86180) (Viagra™), significantly reducing waste. nih.gov
Process Mass Intensity (PMI): This metric, widely used in the pharmaceutical industry, considers the total mass of all materials (water, solvents, reagents, reactants) used in a process relative to the mass of the final active pharmaceutical ingredient (API) produced. nih.gov
PMI = Total Mass in Process (kg) / Mass of Product (kg)
Like the E-Factor, a lower PMI value is desirable. It provides a comprehensive view of process efficiency and environmental footprint. nih.gov The relationship between the two metrics is simple: E-Factor = PMI - 1. nih.gov
The table below summarizes these key green chemistry metrics.
| Metric | Formula | Ideal Value | Focus |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 100% | Efficiency of reactant incorporation |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Total waste generated |
| Process Mass Intensity (PMI) | Total Input (kg) / Product (kg) | 1 | Total mass used in the process |
By applying these metrics, chemists can quantitatively assess and optimize synthetic routes for molecules like 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, driving the development of more sustainable and efficient chemical manufacturing.
Spectroscopic and Crystallographic Data for 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid Not Available in Publicly Accessible Research
A thorough search of scientific literature and chemical databases has revealed a lack of detailed, publicly available spectroscopic and crystallographic data for the compound 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid. Consequently, it is not possible to provide the comprehensive characterization and detailed research findings as requested in the specified article outline.
The required data, including high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR applications, and vibrational spectroscopy (Infrared and Raman), are essential for a complete structural and conformational analysis. This information is typically generated and published in peer-reviewed scientific journals following the synthesis and characterization of a novel chemical compound.
While general synthetic methods for oxazole and isoxazole derivatives are documented, specific experimental data for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, such as chemical shifts (¹H, ¹³C NMR), correlation signals (COSY, HSQC, HMBC, NOESY), and vibrational absorption bands (IR, Raman), could not be located. This absence of data prevents the creation of the requested in-depth scientific article, which would require specific, verifiable research findings.
Further research or de novo synthesis and characterization of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid would be necessary to generate the data required to fulfill the detailed sections of the proposed article.
Comprehensive Spectroscopic and Crystallographic Characterization of 3 4 Bromophenyl 1,2 Oxazole 5 Carboxylic Acid
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is a crucial analytical technique for determining the precise elemental composition of a molecule. For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the exact mass of the molecular ion can be calculated based on its chemical formula, C₁₀H₆BrNO₃. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by approximately 2 Da.
The fragmentation of this molecule under mass spectrometry conditions is anticipated to follow pathways characteristic of both aromatic carboxylic acids and isoxazole (B147169) rings. youtube.comyoutube.com The primary fragmentation events would likely involve the loss of small, stable neutral molecules from the molecular ion.
Proposed Fragmentation Pathways:
A plausible fragmentation pathway for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid would initiate with the ionization of the molecule to form the molecular ion [C₁₀H₆BrNO₃]⁺. Subsequent fragmentation could proceed via several routes:
Decarboxylation: A common fragmentation for carboxylic acids is the loss of a carboxyl group as carbon dioxide (CO₂), which would lead to the formation of a [C₉H₆BrNO]⁺ ion.
Loss of COOH radical: Cleavage of the C-C bond between the isoxazole ring and the carboxylic acid group could result in the loss of a COOH radical, generating a [C₉H₅BrNO]⁺ ion.
Isoxazole Ring Cleavage: The isoxazole ring itself can undergo cleavage. A characteristic fragmentation of isoxazoles involves the breaking of the N-O bond, which can lead to various smaller fragments.
Loss of Bromine: The C-Br bond can also cleave, resulting in the loss of a bromine radical and the formation of a [C₁₀H₆NO₃]⁺ ion.
The following interactive data table outlines the predicted exact masses for the molecular ion and key fragments of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, considering the ⁷⁹Br isotope.
| Ion | Chemical Formula | Predicted m/z (⁷⁹Br) |
| [M]⁺ | [C₁₀H₆BrNO₃]⁺ | 266.9531 |
| [M-CO₂]⁺ | [C₉H₆BrNO]⁺ | 222.9633 |
| [M-COOH]⁺ | [C₉H₅BrNO]⁺ | 221.9554 |
| [M-Br]⁺ | [C₁₀H₆NO₃]⁺ | 188.0348 |
Single-Crystal X-ray Diffraction Analysis: Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid has not been reported, we can infer its likely molecular and supramolecular features by examining the crystal structures of analogous compounds.
The molecular structure of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is expected to be largely planar. The isoxazole and phenyl rings are both aromatic and will likely be nearly coplanar to maximize π-system conjugation, although some degree of torsion between the rings is possible. The carboxylic acid group may be slightly twisted out of the plane of the isoxazole ring.
Bond lengths and angles within the molecule are expected to be consistent with standard values for sp²-hybridized carbon, nitrogen, and oxygen atoms. The table below provides predicted bond parameters based on data from similar structures.
| Bond | Predicted Bond Length (Å) | Angle | Predicted Bond Angle (°) |
| C-Br | ~1.90 | C-C-Br | ~120 |
| C=N (isoxazole) | ~1.30 | C-N-O (isoxazole) | ~110 |
| N-O (isoxazole) | ~1.42 | N-O-C (isoxazole) | ~105 |
| C=O (carboxyl) | ~1.22 | O-C=O (carboxyl) | ~123 |
| C-O (carboxyl) | ~1.33 |
The supramolecular architecture of crystalline 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is expected to be governed by a combination of intermolecular interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the solid state, with strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with an electron-rich atom (such as the oxygen or nitrogen of the isoxazole ring or the carbonyl oxygen of the carboxylic acid) on an adjacent molecule. This type of interaction is a significant force in directing the crystal packing of halogenated organic compounds.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. The existence of different polymorphs for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a distinct possibility, as subtle changes in crystallization conditions could favor different arrangements of intermolecular interactions, leading to distinct crystal packings with varying physical properties.
Reaction Chemistry and Functionalization Strategies for 3 4 Bromophenyl 1,2 Oxazole 5 Carboxylic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the 5-position of the oxazole (B20620) ring is a prime site for a variety of chemical modifications, including activation and coupling, reduction, and decarboxylation.
Activation and Coupling Reactions (e.g., Esterification, Amidation, Anhydride Formation)
The carboxylic acid can be readily converted into a range of derivatives such as esters, amides, and anhydrides through various activation and coupling strategies.
Esterification: A common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com Alternatively, esterification can be achieved under milder, neutral conditions using coupling reagents. For instance, a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can efficiently mediate the esterification of carboxylic acids with alcohols at room temperature. nih.gov
Amidation: The formation of amides from 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and an amine is a crucial transformation. This is often accomplished by activating the carboxylic acid with a coupling reagent to form a highly reactive intermediate that readily reacts with the amine. A variety of modern coupling reagents are available for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent example. mychemblog.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in an aprotic polar solvent like dimethylformamide (DMF). mychemblog.comfishersci.co.uk Other coupling agents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a base like Hünig's base, are also effective for the amidation of carboxylate salts. nih.gov
Table 1: Representative Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Typical Base | Solvent |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIEA, TEA | DMF, ACN |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Hünig's base | DMF |
This table is generated based on the textual data and provides an interactive overview of common amidation reagents.
Anhydride Formation: While not as commonly explored for this specific molecule in the reviewed literature, the formation of acid anhydrides is a standard transformation for carboxylic acids. This can be achieved by reacting the carboxylic acid with a suitable dehydrating agent, such as a carbodiimide, or by reacting the corresponding carboxylate salt with an acyl chloride.
Reduction Pathways to Aldehyde and Alcohol Derivatives
The carboxylic acid group can be selectively reduced to either an aldehyde or a primary alcohol, providing access to another set of valuable synthetic intermediates.
The reduction of carboxylic acids to primary alcohols can be effectively achieved using borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). nih.govorganic-chemistry.org These reagents are known for their chemoselectivity, often reducing carboxylic acids in the presence of other functional groups like esters. nih.gov The reaction proceeds via the formation of a triacyloxyborane intermediate, which is then further reduced. organic-chemistry.org
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. This typically requires the use of specialized, sterically hindered reducing agents or the conversion of the carboxylic acid to a derivative, such as a Weinreb amide, which can be reduced to the aldehyde without further reduction to the alcohol.
Decarboxylative Processes and their Synthetic Utility
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. While direct decarboxylation of aryl carboxylic acids can be difficult, decarboxylative coupling reactions have emerged as powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.
In the context of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, a decarboxylative process could potentially lead to the formation of a 3-(4-bromophenyl)-1,2-oxazole intermediate, which could then be further functionalized. A related process is the Hunsdiecker reaction, which involves the silver-catalyzed decarboxylative halogenation of carboxylic acids. organic-chemistry.orgnih.govnih.gov For instance, using a silver catalyst like Ag(Phen)₂OTf and a halogen source such as dibromoisocyanuric acid, aliphatic carboxylic acids can be converted to their corresponding alkyl bromides. organic-chemistry.orgnih.gov While this specific reaction is more established for aliphatic acids, it highlights the potential for silver-catalyzed decarboxylative functionalization. sioc.ac.cn
Palladium-Catalyzed and Other Cross-Coupling Reactions at the Bromophenyl Moiety
The bromo-substituent on the phenyl ring is a versatile handle for a variety of palladium-catalyzed and other cross-coupling reactions, allowing for the introduction of new aryl, alkynyl, and other organic fragments.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govrsc.org The bromophenyl moiety of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid (or its ester or amide derivatives) is an excellent substrate for this reaction.
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. For instance, the Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles has been successfully achieved using a catalyst system of Pd₂(dba)₃ and P(t-Bu)₃·HBF₄. researchgate.net Similarly, the coupling of 4-substituted 7-bromo-1H-indazoles with various aryl boronic acids has been demonstrated, highlighting the general applicability of this reaction to bromo-substituted heterocyclic systems. nih.govrsc.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane |
| PdCl₂(dppf) | dppf | Na₂CO₃, K₂CO₃ | DME, Toluene |
This table provides an interactive summary of common Suzuki-Miyaura reaction conditions based on the textual data.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org The bromophenyl group of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and its derivatives is a suitable electrophilic partner for this transformation.
The reaction can be carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org Various palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. rsc.org The Sonogashira coupling has been successfully applied to the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes, demonstrating its utility in the functionalization of the isoxazole (B147169) scaffold. rsc.orgrsc.org This suggests that the 3-(4-bromophenyl) moiety can be readily alkynylated using this methodology.
Buchwald-Hartwig Amination and Other Heteroatom Coupling Reactions
The bromine atom on the phenyl ring of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid serves as a versatile handle for the introduction of nitrogen, oxygen, and sulfur nucleophiles through various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org
The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific amine and substrate. acsgcipr.orgnih.gov
While specific examples of Buchwald-Hartwig amination on 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid are not extensively documented in the literature, the reaction is widely applicable to a broad range of aryl bromides. acsgcipr.org For the carboxylic acid derivative, it is often advantageous to first protect the carboxylic acid group as an ester to prevent potential side reactions with the basic conditions typically employed in the coupling.
Below is a representative table of conditions for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be adapted for the target molecule.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 88 |
| 4-Bromotoluene | n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 92 |
Beyond C-N bond formation, other heteroatom coupling reactions such as the Buchwald-Hartwig C-O and C-S couplings can be employed to synthesize the corresponding aryl ethers and thioethers, respectively. These reactions generally follow a similar catalytic cycle to the amination reaction, with an alcohol or thiol replacing the amine as the nucleophile.
Reactivity of the Oxazole Heterocycle and Its Derivatives
The 1,2-oxazole ring is a five-membered heterocycle that exhibits a distinct reactivity pattern, influenced by the electronegativity of the nitrogen and oxygen atoms and the presence of substituents.
Electrophilic and Nucleophilic Substitution on the Oxazole Ring
Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the heterocycle, which deactivates the ring towards electrophilic attack. When such reactions do occur, the position of substitution is influenced by the directing effects of the existing substituents. For 3-aryl-1,2-oxazole-5-carboxylic acids, the C4 position is the most likely site for electrophilic attack, albeit requiring harsh conditions.
Conversely, nucleophilic substitution is more favorable, particularly at the C5 position, which is activated by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. Nucleophilic attack at this position can lead to ring-opening or substitution of a suitable leaving group.
Ring-Opening and Rearrangement Reactions of the Oxazole Core
The 1,2-oxazole ring can undergo ring-opening reactions under various conditions, providing access to a range of acyclic and alternative heterocyclic structures. Base-mediated ring-opening is a common transformation. For instance, treatment of 3-aryl-1,2-oxazole-5-carboxylic acids with a strong base can lead to cleavage of the N-O bond, followed by rearrangement to form various products depending on the reaction conditions and the nature of the substituents.
Photochemical rearrangements of oxazoles are also known, often proceeding through a ring-contraction/ring-expansion mechanism to yield isomeric oxazoles or other heterocyclic systems. acs.org Thermal rearrangements can also occur, though they often require high temperatures.
Direct Functionalization at the C2 Position of the Oxazole Ring
While the C5 position is activated towards nucleophilic attack, the C2 position of the oxazole ring can be functionalized through direct C-H activation/arylation reactions. Palladium-catalyzed direct arylation has emerged as a powerful tool for the formation of C-C bonds at this position, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgnih.gov These reactions typically involve the use of a palladium catalyst, a ligand, a base, and an aryl halide coupling partner. The regioselectivity between the C2 and C5 positions can often be controlled by the choice of ligand and reaction conditions. organic-chemistry.org
Metalation and Lithiation Strategies for Further Derivatization
Metalation, particularly lithiation, of the oxazole ring provides a powerful method for introducing a wide range of electrophiles. The acidity of the protons on the oxazole ring follows the order C5 > C2 > C4. However, in the case of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the C5 position is already substituted. Therefore, direct deprotonation would likely occur at the C4 position if a sufficiently strong base is used. The presence of the carboxylic acid group can complicate this process, and it is often necessary to protect it as an ester or an amide.
Directed ortho-metalation (DoM) is another powerful strategy that can be employed. baranlab.orguwindsor.caharvard.edu In this approach, a directing group on the molecule coordinates to the lithium base, directing deprotonation to the ortho position. In the target molecule, the oxazole ring itself or a functional group introduced on the phenyl ring could potentially act as a directing group for the lithiation of the phenyl ring. The resulting organolithium species can then be quenched with various electrophiles to introduce new functional groups.
The following table provides illustrative examples of electrophiles that can be used to quench lithiated oxazole intermediates.
| Lithiated Position | Electrophile | Product Functional Group |
| C4 | CO₂ | Carboxylic acid |
| C4 | DMF | Aldehyde |
| C4 | I₂ | Iodide |
| C4 | (CH₃)₃SiCl | Trimethylsilyl (B98337) |
| ortho to a directing group | R-CHO | Secondary alcohol |
| ortho to a directing group | R-X | Alkyl/Aryl |
Computational and Theoretical Chemistry Studies of 3 4 Bromophenyl 1,2 Oxazole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. DFT calculations for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid would provide fundamental information about its electronic nature and reactivity.
A primary step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, this process would involve calculating key bond lengths, bond angles, and dihedral angles.
Table 1: Representative Geometric Parameters for Optimization
| Parameter | Description |
|---|---|
| Bond Length (Å) | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, C-Br). |
| Bond Angle (°) | The angle formed by three connected atoms (e.g., C-C-C in the phenyl ring, O-N-C in the oxazole (B20620) ring). |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 2: Frontier Molecular Orbitals and Reactivity Indices
| Parameter | Formula | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed over the electron-accepting oxazole-carboxylic acid moiety.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas, typically around hydrogen atoms. These sites are prone to nucleophilic attack.
Green regions denote neutral or weakly interacting areas.
For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the MEP would show negative potential around the oxygen atoms of the carboxylic acid and the oxazole ring, as well as the nitrogen atom of the oxazole. The hydrogen atom of the carboxylic acid would be a site of strong positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, the primary conformational flexibility arises from the rotation of the phenyl ring relative to the oxazole ring and the rotation of the carboxylic acid group.
By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be generated. The minima on this landscape correspond to stable conformers, while the maxima represent transition states between them. This analysis helps to identify the most likely shapes the molecule will adopt and the energy barriers to switching between them. The relative planarity of the phenyl and oxazole rings is expected to be the most stable conformation due to favorable electronic delocalization.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR spectra. The calculated chemical shifts for the hydrogen and carbon atoms of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid would help in assigning the peaks in an experimental spectrum.
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. For the target molecule, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the rings, and the C-Br stretch.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Key Parameters | Predicted Features for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Distinct signals for the carboxylic acid proton, and aromatic protons on the phenyl and oxazole rings. |
| ¹³C NMR | Chemical Shift (ppm) | Resonances for the carbonyl carbon, carbons of the aromatic rings, and the carbon attached to the bromine atom. |
Computational Mechanistic Investigations of Synthetic Pathways and Reactions
Theoretical chemistry can also be employed to investigate the mechanisms of chemical reactions. For the synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, computational studies could be used to model the reaction pathways, identify transition states, and calculate activation energies. This would provide a deeper understanding of the reaction's feasibility, kinetics, and the factors controlling its outcome. For instance, in a common synthesis involving a cycloaddition reaction, DFT could be used to model the approach of the reactants and the formation of the oxazole ring, clarifying the regioselectivity of the process.
Quantitative Structure-Property Relationship (QSPR) Modeling
A QSPR study typically involves calculating a set of molecular descriptors that numerically represent the molecule's structural and electronic characteristics. These descriptors are then used as independent variables in a statistical model to predict a specific property, such as acidity (pKa), lipophilicity (log P), or solubility.
Molecular Descriptors and Structural Features
The 1,2-Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. This ring system is electron-deficient and contributes to the molecule's polarity and rigidity.
The 5-Carboxylic Acid Group: This functional group (-COOH) is the primary determinant of the molecule's acidity. It can act as a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.
The 3-(4-Bromophenyl) Group: A phenyl ring substituted with a bromine atom at the para position. This group largely dictates the molecule's lipophilicity and steric bulk. The bromine atom, being highly electronegative, exerts a significant electronic influence on the entire molecule.
Key physicochemical properties of the target compound and its non-brominated analog are presented for comparison in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid | C₁₀H₆BrNO₃ | 268.06 |
| 3-Phenyl-1,2-oxazole-5-carboxylic acid | C₁₀H₇NO₃ | 189.17 |
Influence of Substituents on Physicochemical Properties
The primary goal of a QSPR model is to quantify the effect of structural variations on a property of interest. For the 3-(phenyl)-1,2-oxazole-5-carboxylic acid scaffold, the substituent on the phenyl ring is a key variable.
Acidity (pKa): The acidity of the carboxylic acid group is strongly influenced by the electronic effects of the substituent on the phenyl ring. The bromine atom in the para position of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid acts as an electron-withdrawing group primarily through its inductive effect (-I). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization facilitates the release of the proton, making the compound a stronger acid (i.e., having a lower pKa value) compared to its non-substituted counterpart, 3-phenyl-1,2-oxazole-5-carboxylic acid.
Lipophilicity (log P): The partition coefficient (log P) is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). The large, nonpolar phenyl ring already confers significant lipophilic character. The addition of a bromine atom further increases the molecule's lipophilicity and molecular weight, which would result in a higher log P value for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid than for 3-phenyl-1,2-oxazole-5-carboxylic acid.
Hypothetical QSPR Model Development
To develop a predictive QSPR model for this class of compounds, a series of analogues with different substituents on the phenyl ring would be synthesized or computationally generated. For each analogue, a range of molecular descriptors would be calculated, and a key physicochemical property (e.g., pKa) would be experimentally measured.
A hypothetical dataset for such a study is shown in the table below. The descriptors include the Hammett constant (σp), which quantifies the electronic effect of a para-substituent, and the calculated logarithm of the partition coefficient (cLogP), representing lipophilicity.
| Substituent (X) | Hammett Constant (σp) | cLogP (Hypothetical) | Experimental pKa (Hypothetical) |
| -H | 0.00 | 2.10 | 4.20 |
| -Br | 0.23 | 2.90 | 3.95 |
| -Cl | 0.23 | 2.80 | 3.95 |
| -NO₂ | 0.78 | 2.40 | 3.45 |
| -CH₃ | -0.17 | 2.60 | 4.35 |
| -OCH₃ | -0.27 | 2.00 | 4.45 |
Using this data, a statistical method such as Multiple Linear Regression (MLR) could be employed to generate a QSPR equation. A hypothetical equation might take the form:
pKa = -1.05(σp) + 0.02(cLogP) + 4.15
This equation illustrates how the electronic effect of the substituent (σp) has a dominant, acid-strengthening effect (negative coefficient), while lipophilicity (cLogP) has a minor influence. Such a model, once validated, could be used to predict the pKa of new, unsynthesized derivatives, guiding the design of compounds with desired acidic properties.
Advanced Applications of 3 4 Bromophenyl 1,2 Oxazole 5 Carboxylic Acid in Contemporary Chemical Research
Strategic Building Block in Complex Heterocycle Synthesis
The inherent reactivity and functionality of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid make it an ideal starting material for the construction of more elaborate heterocyclic systems. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups, and the oxazole (B20620) ring itself can participate in or direct further chemical transformations.
Scaffold for Multi-Functionalized Molecule Design
The robust nature of the 1,2-oxazole ring system, coupled with the reactive handles at the 3- and 5-positions, establishes 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid as a versatile scaffold. The carboxylic acid at the 5-position can be transformed into esters, amides, or other functionalities, providing a route to a diverse library of derivatives. For instance, the conversion of carboxylic acids into 1,3,4-oxadiazoles is a well-established synthetic strategy. nih.gov This transformation would introduce a new heterocyclic ring system, further expanding the molecular complexity.
Moreover, the bromine atom on the phenyl ring is a key feature for diversification. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This dual functionality enables the design and synthesis of multi-functionalized molecules with tailored electronic and steric properties.
Precursor for Bio-Inspired Molecular Architectures (synthetic focus)
The synthesis of complex heterocyclic structures is often inspired by naturally occurring molecules with significant biological activity. While not directly a natural product, the 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid core can serve as a synthon for the creation of bio-inspired architectures. For example, the synthesis of pyrazoline derivatives, which are known to possess a wide range of biological activities, can be achieved from precursors containing a bromophenyl moiety. mdpi.comresearchgate.net By analogy, the bromophenyl group of the target compound can be carried through synthetic sequences to generate novel pyrazoline-oxazole hybrids.
The general strategy involves the reaction of a precursor molecule, which could be derived from 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, with reagents like thiosemicarbazide (B42300) to form new heterocyclic rings. mdpi.comresearchgate.net The resulting complex molecules, bearing both the oxazole and a newly formed heterocyclic ring, could exhibit unique biological profiles due to the combination of these pharmacophores.
Ligand Design and Coordination Chemistry
The carboxylate group of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid is a classic coordinating group for metal ions. This, combined with the potential for N-coordination from the oxazole ring, makes it an attractive ligand for the construction of coordination complexes, including Metal-Organic Frameworks (MOFs) and coordination polymers.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Carboxylate Ligand
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylate functionality of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can act as a linker to bridge metal centers, forming extended one-, two-, or three-dimensional networks. rsc.orgnih.govrsc.orgresearchgate.net The geometry and connectivity of the resulting MOF can be influenced by the coordination preference of the metal ion and the steric and electronic properties of the ligand.
The presence of the bromophenyl group can also influence the properties of the resulting MOF, potentially leading to materials with interesting catalytic or gas sorption properties. Furthermore, the oxazole nitrogen atom could participate in coordination, leading to more complex and robust frameworks. The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the deprotonated form of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid.
| Component | Role in MOF Synthesis | Potential Influence on MOF Properties |
|---|---|---|
| 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate | Organic Linker (Ligand) | Dictates framework topology, pore size, and functionality |
| Metal Ions (e.g., Zn2+, Cu2+, Co2+) | Nodes (Connecting Points) | Determines coordination geometry and can impart catalytic or magnetic properties |
| Solvent | Reaction Medium | Can influence crystal growth and framework structure |
Development of Novel Catalytic Ligands Based on the Oxazole Core
The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry and can also be utilized in the design of ligands for catalysis. The nitrogen atom of the oxazole ring can act as a donor to a metal center. By modifying the substituents on the oxazole core, particularly at the 3- and 5-positions, the electronic and steric environment around the metal center can be fine-tuned.
The 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can be elaborated into more complex ligand architectures. For instance, the carboxylic acid can be converted to an amide, which could bear additional coordinating groups. The bromine atom can be replaced via cross-coupling reactions to introduce phosphine (B1218219) or other donor groups, creating multidentate ligands. These tailored ligands can then be complexed with transition metals to generate catalysts for a variety of organic transformations.
Materials Science Applications
The rigid, aromatic structure of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid suggests its potential for applications in materials science. The presence of the polarizable bromine atom and the potential for hydrogen bonding through the carboxylic acid group can lead to interesting self-assembly and liquid crystalline properties.
Integration into Advanced Polymeric Structures
The incorporation of specialized organic molecules into polymer chains is a key strategy for developing advanced materials with tailored properties. While specific research on the integration of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid into polymeric structures is not extensively documented, the inherent characteristics of isoxazole (B147169) derivatives suggest their potential utility in polymer modification. The robust nature of the isoxazole ring and the presence of a carboxylic acid group, which can be readily converted to other functional groups, make this compound a candidate for polymerization reactions.
The general stability and reactivity of related compounds, such as 3-(4-bromophenyl)isoxazole, have been noted for their utility in the development of novel polymers and coatings, aiming to enhance durability and resistance. This suggests a potential avenue of research for its carboxylic acid derivative in creating polymers with unique thermal, mechanical, or electronic properties. The "bromophenyl" moiety also introduces the possibility of further functionalization through cross-coupling reactions, which could be exploited in the synthesis of complex polymer architectures. However, detailed experimental studies and characterization of such polymers are needed to fully realize this potential.
Photophysical Properties of Derivatives and Potential in Optoelectronic Materials
Derivatives of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid hold promise for applications in optoelectronic materials due to the inherent photophysical properties of the oxazole scaffold. Generally, oxazole derivatives can be designed to exhibit fluorescence, making them valuable components in organic light-emitting diodes (OLEDs) and fluorescent probes.
Research on related 3-(4'-bromophenyl)-5-(aryl substituted) isoxazoles has explored their synthesis and physicochemical properties through computational studies. While experimental photophysical data for derivatives of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid are scarce in the literature, the broader class of isoxazoles is known to be valuable intermediates for fluorophores. The electronic properties of the isoxazole ring, combined with the electron-withdrawing nature of the bromophenyl group and the carboxylic acid (or its derivatives like esters and amides), can lead to compounds with interesting charge-transfer characteristics, which are crucial for optoelectronic applications.
The general structure of aryl-substituted oxazoles allows for the tuning of their absorption and emission properties by modifying the substituents. This tunability is a key factor in the design of materials for specific optoelectronic devices. For instance, the development of organic electronics often relies on molecules with well-defined highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be influenced by the chemical structure of the oxazole derivative.
Analytical Chemistry Reagents and Probes
The potential for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and its derivatives to be used as analytical reagents and probes is closely linked to their potential fluorescent properties. Fluorescent small molecules are widely used in analytical chemistry for the detection and quantification of various analytes.
While specific applications of this compound as an analytical probe have not been reported, the isoxazole core is a component of some known fluorescent sensors. The development of fluorescent probes often involves the strategic combination of a fluorophore (the signaling unit) and a recognition unit that selectively interacts with the target analyte. The 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid scaffold provides a platform that could be functionalized to create such probes. The carboxylic acid group is a convenient handle for attaching recognition moieties.
Further research would be necessary to explore the synthesis of derivatives of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid and to characterize their spectroscopic properties in the presence of various analytes to assess their potential as selective and sensitive analytical probes.
State of the Art Analytical Methodologies for Purity, Quantification, and In Situ Analysis of 3 4 Bromophenyl 1,2 Oxazole 5 Carboxylic Acid
Chromatographic Separations: HPLC, GC, and SFC for Purity Profiling and Separation
Chromatographic techniques are fundamental in the pharmaceutical industry for the separation and purity assessment of active pharmaceutical ingredients (APIs) and intermediates. For a polar, acidic compound like 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Supercritical Fluid Chromatography (SFC) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar compounds. The purity of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can be determined by assessing the main peak's area percentage relative to any impurity peaks. A typical method would involve a C18 stationary phase and a mobile phase gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) to ensure good peak shape and resolution.
Interactive Data Table: Illustrative HPLC Method for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Gas Chromatography (GC): Due to its low volatility and high polarity, direct analysis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid by GC is challenging. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. weber.hulmaleidykla.ltgcms.czcolostate.edu Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. weber.hulmaleidykla.ltnih.gov This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, significantly increasing its volatility. weber.hu
Interactive Data Table: GC Method Parameters after Silylation
| Parameter | Value |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 310 °C |
Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for the analysis of polar compounds. chromatographytoday.comresearchgate.net It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. chromatographytoday.comnih.gov For acidic compounds, additives such as formic acid or ammonium (B1175870) acetate (B1210297) may be incorporated into the co-solvent to improve peak shape and reproducibility. chromatographyonline.com SFC is particularly advantageous for preparative separations due to the ease of removing the mobile phase. researchgate.net
Hyphenated Techniques: LC-MS/MS and GC-MS/MS for Trace Analysis and Derivative Identification
Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for trace-level quantification and structural elucidation of impurities and derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for detecting and quantifying trace impurities. For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, an electrospray ionization (ESI) source, typically in negative ion mode, would be used to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. The presence of a bromine atom is a significant advantage for mass spectrometry-based detection, as its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a unique signature for identifying brominated derivatives and metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the parent ion, providing structural information for impurity identification.
Interactive Data Table: Predicted Mass Spectrometric Data
| Ion Type | Calculated m/z | Key Fragmentation Ions (Predicted) |
|---|---|---|
| [M-H]⁻ | 267.95/269.95 | 223.9/225.9 ([M-H-CO₂]⁻), 183.9/185.9 ([BrC₆H₄C≡N]⁻), 156/158 ([BrC₆H₄]⁺) |
| [M+H]⁺ | 269.97/271.97 | 251.9/253.9 ([M+H-H₂O]⁺), 183.9/185.9 ([BrC₆H₄C≡N]⁺) |
Fragmentation is predicted based on common fragmentation pathways for isoxazoles and brominated aromatic compounds. The primary fragmentation of the isoxazole (B147169) ring often begins with the cleavage of the weak N-O bond. lookchem.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Following derivatization (e.g., silylation), GC-MS/MS can be employed for the sensitive detection of volatile impurities. Electron ionization (EI) would lead to fragmentation of the derivatized molecule. The resulting fragmentation pattern, combined with the isotopic signature of bromine, allows for the confident identification of related substances.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques provide critical information about the physical and chemical properties of a compound as a function of temperature, which is essential for understanding its stability and polymorphism.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, TGA can be used to determine its thermal stability and decomposition profile. A likely decomposition pathway would be an initial decarboxylation (loss of CO₂), followed by the breakdown of the isoxazole and bromophenyl rings at higher temperatures. researchgate.net The presence of residual solvents or water would also be evident as an initial mass loss at lower temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, DSC would reveal its melting point and enthalpy of fusion. The presence of multiple melting peaks could indicate the existence of different polymorphic forms, which is critical information for pharmaceutical development.
Interactive Data Table: Representative Thermal Analysis Data
| Technique | Observation | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| TGA | Mass loss of ~16.5% | 200 - 250 | Decarboxylation (loss of CO₂) |
| TGA | Further decomposition | > 300 | Breakdown of the aromatic and heterocyclic rings |
| DSC | Sharp endotherm | 185 - 190 | Melting point |
Note: The data presented are illustrative and based on the expected behavior of similar aromatic carboxylic acids and isoxazole derivatives.
In-Situ Spectroscopic Monitoring of Reactions Involving 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic Acid
Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and endpoints. nih.govmdpi.com For the synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, which is often formed via a 1,3-dipolar cycloaddition reaction, in-situ monitoring is highly valuable. sciarena.commdpi.comnih.govnanobioletters.com
Fourier-Transform Infrared (FTIR) Spectroscopy: An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and the product. nih.govmdpi.com For a typical synthesis involving the reaction of an alkyne with a nitrile oxide, one could monitor the disappearance of the characteristic alkyne C≡C stretch (around 2100-2200 cm⁻¹) and the appearance of peaks corresponding to the newly formed isoxazole ring.
Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction monitoring, particularly in flow chemistry systems. jasco-global.com It is highly sensitive to non-polar bonds and can provide complementary information to FTIR. The formation of the isoxazole ring could be tracked by the emergence of its characteristic ring breathing vibrations. This real-time data allows for precise control over reaction parameters to optimize yield and minimize impurity formation.
Interactive Data Table: Spectroscopic Markers for In-Situ Monitoring of Isoxazole Synthesis
| Technique | Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| FTIR | Alkyne (reactant) | ~2150 | Decrease |
| FTIR | Nitrile Oxide (reactant) | ~2290 | Decrease |
| FTIR/Raman | Isoxazole Ring | ~1600-1650 (C=N), ~1400-1450 (ring) | Increase |
| FTIR | Carboxylic Acid C=O | ~1700-1725 | Remains/Appears |
By employing these state-of-the-art analytical methodologies, a comprehensive understanding of the chemical and physical properties of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid can be achieved, ensuring its quality and facilitating the development of robust manufacturing processes.
Q & A
Q. What are the standard synthetic routes for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves reacting 4-bromobenzaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization with a β-keto acid derivative (e.g., ethyl acetoacetate) under acidic or thermal conditions. Optimization may involve adjusting solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid) to improve yield and purity . Post-synthesis purification often employs recrystallization or column chromatography.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the oxazole ring structure, bromophenyl substituent, and carboxylic acid proton (δ ~12–13 ppm in H NMR).
- HPLC/MS : For purity assessment (>95%) and molecular ion verification ([M+H] expected at m/z 282.0 for CHBrNO).
- FT-IR : To identify characteristic peaks (e.g., C=O stretch at ~1700 cm, C-Br at ~560 cm) .
Q. How does the bromophenyl substituent influence the compound’s solubility and stability?
The electron-withdrawing bromine atom reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity but enhances stability against oxidative degradation. Solubility can be improved using DMSO or methanol, while stability is maintained via storage at 2–8°C under inert gas .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?
SAR studies should focus on:
- Substituent variation : Comparing analogs with Cl, F, or methyl groups at the 4-position of the phenyl ring to assess electronic/steric effects on bioactivity.
- Oxazole ring modification : Introducing methyl or cyclohexyl groups at the 5-position to evaluate conformational flexibility .
- In silico modeling : Docking studies (e.g., AutoDock) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or impurity interference. Solutions include:
- Dose-response profiling : Testing across a wide concentration range (nM to μM) to identify therapeutic windows.
- Orthogonal assays : Combining MIC (minimum inhibitory concentration) assays with live/dead cell staining to confirm antimicrobial specificity .
- Batch reproducibility checks : Ensuring synthetic consistency via NMR and elemental analysis .
Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinity () to immobilized targets like G-protein-coupled receptors.
- X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the carboxylic acid and catalytic residues) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (, ) of binding .
Q. How can computational methods guide the optimization of this compound for specific applications?
- DFT calculations : Predict redox potentials and nucleophilic/electrophilic sites for reaction planning.
- MD simulations : Assess stability in biological membranes or protein binding pockets over 100+ ns trajectories.
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity trends .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
